![molecular formula C15H19N5O B2430714 1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2225147-47-5](/img/structure/B2430714.png)
1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile is a compound that belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of this compound involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound involves a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . The pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a new pathway for the preparation of pyrazolo[3,4-b]pyridines, where AC-SO3H was used as a green catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
- Synthesis : Researchers have developed various synthetic methods to access these compounds, starting from preformed pyrazoles or pyridines. Notably, microwave-assisted synthesis has gained attention for its efficiency and rapidity .
- Biological Activity : The biological activity of these compounds is diverse. They exhibit potential as:
- Kinase Inhibitors : Some derivatives have kinase inhibitory properties, making them relevant for cancer and other diseases .
- Anti-inflammatory Agents : Certain pyrazolo[3,4-b]pyridines show anti-inflammatory effects .
- Antiviral Agents : Their structural similarity to purines suggests antiviral potential .
- Neuroprotective Agents : Some derivatives have demonstrated neuroprotective effects .
Agrochemical Applications
1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile could find applications in agriculture:
- Pesticides : Researchers explore the use of pyrazolo[3,4-b]pyridines as pesticide candidates. Their structural diversity allows tailoring for specific targets .
Material Science
These compounds have potential in material science:
- Organic Semiconductors : Pyrazolo[3,4-b]pyridines can serve as building blocks for organic semiconductors, impacting electronic devices .
Coordination Chemistry
The nitrogen atoms in the pyrazole ring make these compounds interesting for coordination chemistry:
- Metal Complexes : Researchers investigate their coordination with transition metals, leading to novel metal complexes .
Photophysical Properties
The aromatic nature of pyrazolo[3,4-b]pyridines influences their photophysical behavior:
- Fluorescent Probes : Some derivatives exhibit fluorescence, making them useful as probes in biological imaging .
Computational Chemistry
Computational studies explore the electronic structure and reactivity of these compounds:
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-b]pyridine derivatives have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . These targets play crucial roles in various biological processes, including cell growth, inflammation, and hormone regulation .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridine derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell growth, inflammation, and hormone regulation . The compound’s interaction with its targets can lead to downstream effects on these pathways .
Result of Action
Based on the known targets of similar compounds, the effects could include changes in cell growth, inflammation, and hormone regulation .
properties
IUPAC Name |
1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJYZFFKZXCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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